(E)-(4-溴丁-3-烯-1-炔-1-基)三甲基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

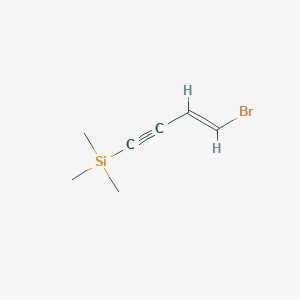

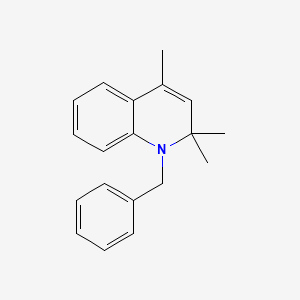

(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .

Synthesis Analysis

The synthesis of compounds similar to (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane involves the use of a trimethylsilylating reagent to derivatize certain compounds . For example, chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis

The trimethylsilyl group in (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane consists of three methyl groups bonded to a silicon atom . This group is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups, like the one in (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane, are reactive toward nucleophiles, resulting in the replacement of the chloride . In a characteristic reaction of trimethylsilyl chloride, the nucleophile is water, resulting in hydrolysis to give hexamethyldisiloxane .Physical And Chemical Properties Analysis

Trimethylsilyl groups, like the one in (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane, have a tendency to make the compounds more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .科学研究应用

聚合物科学与材料工程

有机硅化合物,如聚二甲基硅氧烷 (PDMS) 和聚[(1-三甲基甲硅烷基)-1-丙炔],因其独特的性质和在制造膜和涂层方面的应用而被广泛研究。例如,PDMS 以其光学透明性、惰性、无毒性和热稳定性而闻名,使其适用于包括医疗器械、弹性体和耐热润滑剂在内的广泛应用 (Zaman 等,2019)。类似地,基于聚[(1-三甲基甲硅烷基)-1-丙炔] 的膜在液-液分离过程中显示出有希望的结果,凸显了它们在工业应用(如生物乙醇和生物丁醇生产)中的潜力 (Volkov 等,2009)。

环境和安全应用

对溴化阻燃剂 (BFR) 的研究,包括新型溴化化合物,揭示了它们在室内环境中的广泛存在,并引发了对其环境归宿和毒性的担忧。关于这些化合物在室内空气、灰尘、消费品和食品中出现和影响的研究强调了了解其环境行为和潜在健康风险的重要性 (Zuiderveen 等,2020)。

保护涂层和生物医学应用

源自 PDMS 的硅酮因其优异的防水性和稳定性而被用于制造保护涂层。这些涂层的应用范围从防腐蚀和防生物污垢到阻燃和自清洁表面 (Eduok 等,2017)。在生物医学领域,包含三亚甲基碳酸酯和乙二醇单元的聚合物(包括含硅化合物)已被研究用于制造医疗应用的可生物降解材料的潜力 (Ajiro 等,2016)。

作用机制

安全和危害

Trimethylsilane, a compound similar to (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane, is classified as a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .

属性

IUPAC Name |

[(E)-4-bromobut-3-en-1-ynyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrSi/c1-9(2,3)7-5-4-6-8/h4,6H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZBLUKDUBOQPX-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C#C/C=C/Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Bromo-4-trimethylsilyl-1-buten-3-yne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)

![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)

![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)